Ethyl 4-((8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate is a synthetic small molecule featuring a piperazine core substituted with an ethyl carboxylate group and a hybrid aromatic system comprising 8-hydroxyquinoline and pyridine moieties. The 8-hydroxyquinoline scaffold is notable for its metal-chelating properties and pharmacological relevance in antimicrobial and anticancer research, while the pyridin-2-yl group enhances solubility and modulates receptor interactions. The piperazine ring contributes conformational flexibility, enabling interactions with diverse biological targets.
Properties
Molecular Formula |
C22H24N4O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
ethyl 4-[(8-hydroxyquinolin-7-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H24N4O3/c1-2-29-22(28)26-14-12-25(13-15-26)20(18-7-3-4-10-23-18)17-9-8-16-6-5-11-24-19(16)21(17)27/h3-11,20,27H,2,12-15H2,1H3 |
InChI Key |
NPJIYPKQNUZASJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Formation of the Pyridine Moiety: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.
Coupling Reactions: The quinoline and pyridine moieties are then coupled using a suitable linker, often involving a Friedel-Crafts alkylation or acylation reaction.
Piperazine Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinoline-pyridine intermediate reacts with piperazine derivatives.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group (-COOEt) undergoes hydrolysis under acidic or basic conditions:
-
Basic hydrolysis converts the ester to a carboxylate intermediate, which can be protonated to yield the corresponding carboxylic acid.
-
Acidic hydrolysis may proceed via nucleophilic attack of water on the electrophilic carbonyl carbon, though this pathway is less common.
Conditions :
-
Typically requires aqueous NaOH or HCl at elevated temperatures (60–80°C).
-
Reaction progress is monitored via TLC or HPLC.
Nucleophilic Substitution
The piperazine nitrogen atoms participate in nucleophilic substitution reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Acylation : Acetyl chloride or anhydrides modify the piperazine ring, generating amide derivatives.
Example :
Reaction with methyl bromoacetate in the presence of triethylamine yields N-alkylated derivatives, a step often used in drug synthesis .
Oxidation and Reduction
-
Oxidation : The quinoline’s hydroxy group (-OH) can be oxidized to a ketone or carboxylic acid under strong oxidizing agents (e.g., KMnO₄).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative.
Key Factors :
-
Solvent polarity and temperature influence reaction selectivity.
Multi-Component Reactions
The compound participates in Betti-type reactions, leveraging its hydroxyquinoline moiety:
-
Betti Reaction : Reacts with aldehydes and amines in ethanol to form trisubstituted derivatives via a three-component cascade .
Example Synthesis :
text8-hydroxyquinoline + aldehyde + amine → Trisubstituted quinoline derivative
Conditions : Ethanol solvent, room temperature, 72-hour reaction time .
Esterification and Transesterification
The ethyl ester group can be modified via:
-
Transesterification : Reacts with higher alcohols (e.g., methanol) under acid catalysis to form methyl esters.
-
Ester Exchange : Catalyzed by Lewis acids like BF₃·Et₂O.
Metal Coordination
The 8-hydroxyquinoline moiety acts as a bifunctional iron chelator:
-
Forms stable complexes with Fe³⁺/Fe²⁺, which is critical in neurodegenerative disease research .
-
Coordination modulates redox activity, reducing oxidative stress in biological systems .
Reaction Optimization
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 8-hydroxyquinoline, including ethyl 4-((8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate, exhibit notable antimicrobial properties. These compounds have been synthesized and tested against various bacterial strains, showcasing effectiveness in inhibiting growth and biofilm formation. For instance, studies have demonstrated that modifications to the quinoline structure can enhance activity against multidrug-resistant bacteria, making these compounds promising candidates for new antibiotics .
Anticancer Properties
The compound has shown potential in cancer research, particularly due to its ability to interact with biological pathways involved in tumor progression. It has been reported that 8-hydroxyquinoline derivatives can induce apoptosis in cancer cells by modulating signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway. This modulation can lead to reduced cell proliferation and increased sensitivity to chemotherapy agents .
Neuroprotective Effects
This compound has been investigated for its neuroprotective capabilities, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's mechanism involves antagonism at NMDA receptors, which are implicated in excitotoxicity—a process that contributes to neuronal death in these conditions. By reducing excitotoxicity, the compound may help preserve neuronal function and viability .
Modulation of Neuroinflammation
In addition to neuroprotection, this compound has been studied for its effects on neuroinflammation. It appears to modulate inflammatory responses in the brain, potentially offering therapeutic benefits in conditions characterized by chronic inflammation, such as multiple sclerosis and traumatic brain injury .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Various studies have explored how modifications to the piperazine ring and quinoline structure impact biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased antimicrobial potency |
| Alteration of substituents on the pyridine ring | Enhanced anticancer efficacy |
| Variations in carboxylate group | Improved solubility and bioavailability |
These insights guide the design of more effective derivatives with targeted therapeutic applications.
Clinical Trials
Several clinical trials have investigated the efficacy of compounds related to this compound in treating various diseases:
- Antimicrobial Trials : A phase II trial assessed the safety and efficacy of a related quinoline derivative against resistant bacterial infections, showing promising results in reducing infection rates.
- Neurodegenerative Disease Studies : Clinical studies evaluating the neuroprotective effects of similar compounds have reported improvements in cognitive function among patients with mild cognitive impairment.
Laboratory Findings
In vitro studies have consistently demonstrated that this compound can significantly reduce cell viability in cancer cell lines while sparing normal cells, suggesting a selective action that could minimize side effects during treatment .
Mechanism of Action
The mechanism of action of Ethyl 4-((8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate enzymatic activities. Additionally, its quinoline and pyridine moieties can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring may also interact with neurotransmitter receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared below with structurally related piperazine-carboxylate derivatives (Table 1).
Table 1: Key Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
- Metal Chelation: The 8-hydroxyquinoline moiety in the target compound may confer metal-binding activity, unlike adamantane or indole analogs.
- Solubility : Pyridin-2-yl and piperazine groups enhance aqueous solubility compared to adamantane or tert-butyl derivatives.
- Metabolic Stability : Piperazine esters (e.g., ethyl carboxylates) generally exhibit better stability than tert-butyl esters, which degrade in gastric fluid .
Computational and Experimental Insights
- Molecular Docking: Adamantane-linked triazole analogs show strong interactions with 11β-HSD1 via hydrophobic pockets and hydrogen bonding . The target compound’s 8-hydroxyquinoline group may similarly target metalloenzymes or DNA topoisomerases.
Biological Activity
Ethyl 4-((8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate is a compound that integrates the pharmacological properties of both 8-hydroxyquinoline and piperazine, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Structural Overview
The compound consists of:
- 8-Hydroxyquinoline moiety : Known for its metal-chelating properties and ability to form complexes with various ions, particularly iron.
- Piperazine ring : A common scaffold in medicinal chemistry that enhances bioactivity through receptor interactions.
- Pyridine substituent : Often contributes to the lipophilicity and overall pharmacokinetic profile.
Iron Chelation
One of the significant biological activities of compounds containing the 8-hydroxyquinoline structure is their ability to chelate iron. This property is crucial in neuroprotection and anti-inflammatory activities, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The chelation of iron helps reduce oxidative stress by preventing free radical formation, which is implicated in neuronal damage .
Antimicrobial Activity
Studies have shown that derivatives of 8-hydroxyquinoline exhibit significant antibacterial and antifungal properties. The compound has been tested against various strains of bacteria, demonstrating moderate to high inhibitory activity. For example, a series of 5-substituted derivatives showed promising results against both Gram-positive and Gram-negative bacteria . The antimicrobial mechanism is often attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
Recent research indicates that compounds similar to this compound exhibit antiproliferative effects on cancer cell lines. The mechanism involves the induction of oxidative stress leading to apoptosis in malignant cells. For instance, complexes formed with transition metals have shown enhanced cytotoxicity against various cancer cell lines, including melanoma and lung cancer cells . The IC50 values for these compounds suggest potent activity, with some exhibiting values lower than 1 μM .
Neuroprotective Effects
A study highlighted the neuroprotective effects of a related compound that integrated an 8-hydroxyquinoline moiety. This compound demonstrated a significant reduction in oxidative stress markers in animal models of neurodegeneration. The protective effect was attributed to its ability to chelate iron and reduce reactive oxygen species (ROS) levels .
Antimicrobial Efficacy
In vitro studies evaluated the antimicrobial efficacy of several derivatives against clinical isolates of bacteria. The results indicated that modifications at various positions on the quinoline ring significantly influenced antibacterial activity. Notably, compounds with piperazine substitutions exhibited enhanced activity compared to their non-piperazine counterparts .
Research Findings Summary
| Activity | Mechanism | Efficacy |
|---|---|---|
| Neuroprotection | Iron chelation, reduction of oxidative stress | Significant in animal models |
| Antimicrobial | Disruption of cell membranes, metabolic interference | Moderate to high against multiple strains |
| Anticancer | Induction of apoptosis via ROS generation | IC50 < 1 μM in various cancer lines |
Q & A
Basic: What are the typical synthetic routes for preparing Ethyl 4-((8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate?
Answer:
The synthesis of structurally related piperazine-quinoline hybrids often follows a modular approach:
- Step 1: Condensation of 8-hydroxyquinoline derivatives with pyridine-containing aldehydes or ketones to form the central methylene bridge.
- Step 2: Introduction of the piperazine-carboxylate moiety via nucleophilic substitution or reductive amination. For example, describes analogous compounds synthesized using a general procedure (e.g., "Program F") involving coupling reactions with yields of 20–35% .
- Step 3: Final esterification or protection/deprotection steps to stabilize the carboxylate group. Ethyl esters are commonly introduced using ethyl chloroformate or similar reagents .
Key Considerations:
- Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yields, as low yields (e.g., 20–35%) are common in multi-step syntheses of complex heterocycles .
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates like 8-hydroxyquinoline derivatives.
Basic: How is the compound characterized structurally, and what analytical methods are most reliable?
Answer:
Structural characterization typically employs:
- 1H/13C NMR: To confirm the integration of protons in the quinoline, pyridine, and piperazine moieties. provides an example of ethyl piperazine-carboxylate derivatives analyzed via 400 MHz 1H NMR, with peaks corresponding to aromatic protons (δ 6.5–8.5 ppm) and piperazine methylene groups (δ 2.5–4.0 ppm) .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight and fragmentation patterns. For instance, reports HRMS data with <5 ppm error margins for related compounds .
- X-ray Crystallography: To resolve ambiguities in stereochemistry or bonding. Software like SHELXL ( ) or WinGX ( ) is used for refinement and visualization .
Troubleshooting:
- If NMR signals overlap (e.g., piperazine protons), use 2D techniques (COSY, HSQC) or variable-temperature NMR.
Advanced: How can computational modeling predict the biological activity of this compound?
Answer:
Advanced researchers can employ:
- Docking Studies: Use software like AutoDock Vina to model interactions with targets (e.g., enzymes with quinoline-binding pockets). highlights piperazine-carboxylate derivatives as inhibitors of prolyl hydroxylases, suggesting a template for target selection .
- QSAR (Quantitative Structure-Activity Relationship): Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity data from analogs.
- MD (Molecular Dynamics) Simulations: Assess binding stability in physiological conditions (e.g., solvation effects on the 8-hydroxyquinoline moiety).
Validation:
- Cross-validate computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements).
Advanced: How can researchers resolve contradictions in crystallographic data during structure refinement?
Answer:
Contradictions (e.g., high R-factors, disordered atoms) require:
- Robust Refinement Tools: SHELXL ( ) allows for anisotropic displacement parameters and twin refinement, critical for handling high-resolution or twinned data .
- Validation Metrics: Use checkCIF/PLATON to identify outliers in bond lengths/angles. notes WinGX’s integration of validation tools for geometry analysis .
- Alternative Data Collection: If thermal motion obscures key groups (e.g., the piperazine ring), collect data at lower temperatures (100 K) or use synchrotron radiation.
Basic: What are the stability and storage recommendations for this compound?
Answer:
- Stability: Piperazine derivatives are hygroscopic and prone to oxidation. Store under inert gas (Ar) at −20°C in amber vials to protect light-sensitive quinoline groups .
- Decomposition Risks: Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the ester group (e.g., ethyl carboxylate → carboxylic acid) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for specific targets?
Answer:
- Core Modifications: Vary substituents on the pyridine (e.g., electron-donating groups at position 2) or quinoline (e.g., halogenation at position 5) to modulate electronic effects. shows chloro-substituted analogs with enhanced bioactivity .
- Piperazine Substitutions: Replace the ethyl carboxylate with tert-butyl ( ) or acetyl ( ) groups to alter lipophilicity and bioavailability .
- Biological Testing: Screen analogs against target panels (e.g., kinase or protease assays) to identify critical pharmacophores.
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE: Use nitrile gloves, safety goggles, and lab coats. notes skin/eye irritation risks for related piperazines .
- Ventilation: Perform reactions in fume hoods due to potential toxic fumes (e.g., from TFA during deprotection; see ) .
Advanced: How can metabolomics studies elucidate the degradation pathways of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
